

2-Bromo-2-nitropropane-1,3-diol synthesis and purification methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-nitropropane

Cat. No.: B1585095

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Purification of **2-Bromo-2-nitropropane-1,3-diol** (Bronopol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for **2-Bromo-2-nitropropane-1,3-diol**, commonly known as Bronopol. Bronopol is a highly effective antimicrobial agent with broad applications in pharmaceuticals, cosmetics, and various industrial processes.^{[1][2]} This document details the core chemical reactions, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Synthesis of 2-Bromo-2-nitropropane-1,3-diol

The synthesis of Bronopol primarily proceeds via two main routes, with the most common method involving the hydroxymethylation of nitromethane followed by bromination.^{[3][4]} An alternative, less common method involves the bromination of nitromethane first, followed by hydroxymethylation.^{[3][4]}

Primary Synthesis Route: Hydroxymethylation followed by Bromination

This widely used industrial method involves a two-step process. First, nitromethane undergoes a condensation reaction with formaldehyde in the presence of a base to form an intermediate, 2-nitro-1,3-propanediol.[1][2] This intermediate is then brominated to yield the final product, Bronopol.[1][2]

[Click to download full resolution via product page](#)

Caption: Primary synthesis pathway of Bronopol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Bronopol via hydroxymethylation followed by bromination is outlined below.

Materials:

- Nitromethane (CH_3NO_2)[1]

- Formaldehyde (CH_2O), typically a 30-37% aqueous solution[5][6]
- Sodium Hydroxide (NaOH) or other suitable base[3][7]
- Bromine (Br_2) or Hydrobromic Acid (HBr)[1][5]
- Solvent (e.g., water, alcohol, or a mixture)[1][8]

Procedure:

- Hydroxymethylation (Condensation):
 - In a reaction vessel, charge nitromethane and an aqueous solution of formaldehyde. The molar ratio of nitromethane to formaldehyde is typically 1:2.[5]
 - Cool the mixture to a temperature between -10°C and -5°C.[3]
 - Slowly add a solution of sodium hydroxide while maintaining the temperature in the specified range.[3]
 - After the addition is complete, continue to stir the reaction mixture for a designated period, typically around 10 minutes, to ensure the formation of the 2-nitro-1,3-propanediol intermediate.[3]
 - Some protocols suggest maintaining a pH between 6.0 and 6.5 and a moderate temperature of 30-40°C for this step.[1]
- Bromination:
 - To the solution containing the 2-nitro-1,3-propanediol intermediate, slowly add the brominating agent (e.g., liquid bromine or a solution of bromine chloride in methanol) at a controlled temperature, typically between 5°C and 10°C.[3][8]
 - The reaction is monitored by the color change of the solution, which may transition from milky white to dark brown, and then to colorless or light yellow, indicating the consumption of bromine and the completion of the reaction.[3]

- After the addition of the brominating agent, the mixture is stirred for an additional 15 minutes.[3]
- Isolation of Crude Product:
 - The crude Bronopol product can be isolated from the reaction mixture by techniques such as reduced pressure distillation to remove the solvent, followed by cooling to induce crystallization.[3][5]

Alternative Synthesis Route: Bromination followed by Hydroxymethylation

This method reverses the order of the reaction steps. Nitromethane is first brominated to form bromonitromethane, which is then reacted with formaldehyde.[4] While this method is also effective, it is less commonly used in industrial production.[3]

Experimental Protocol:

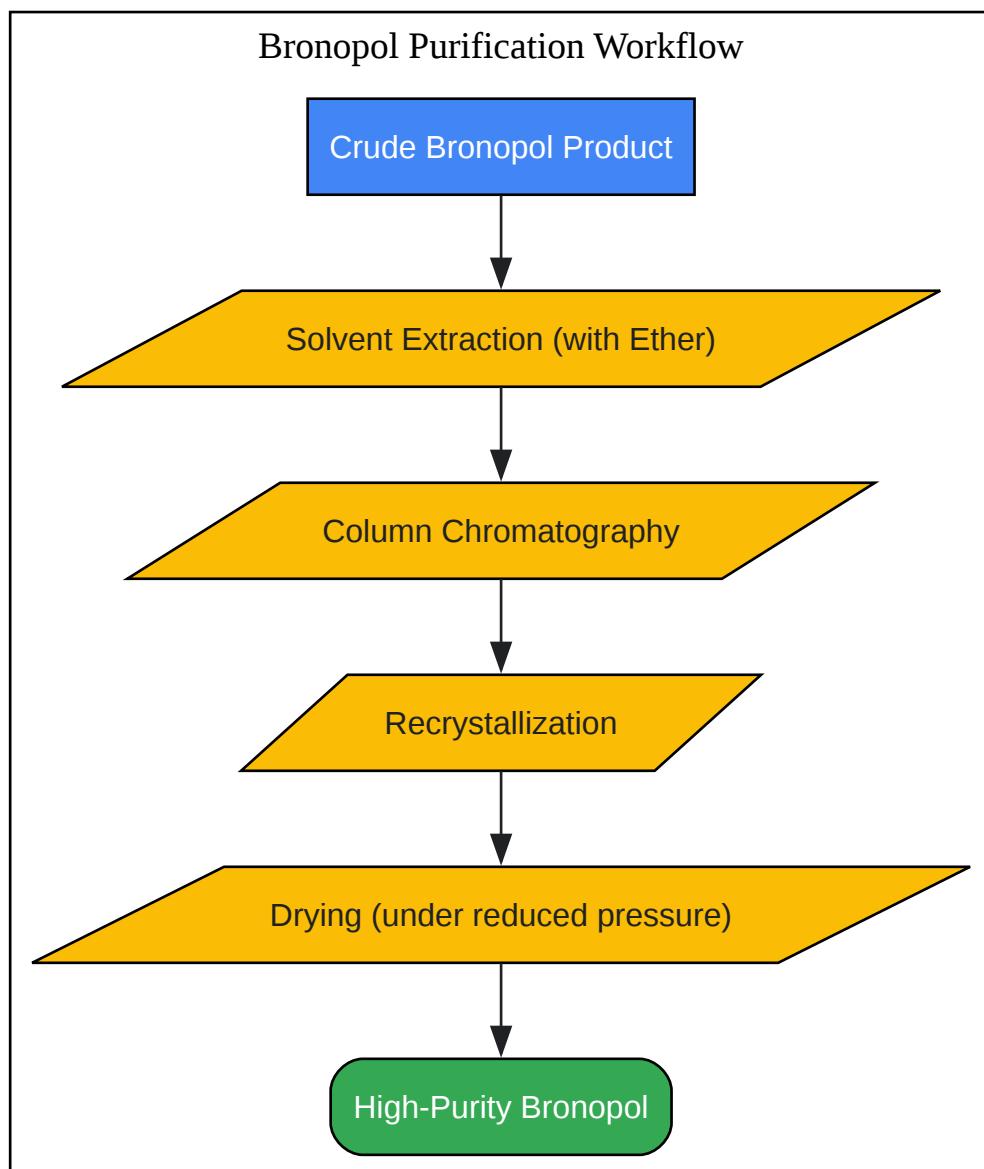
Materials:

- Nitromethane (CH_3NO_2)
- Bromine (Br_2)
- Formaldehyde (CH_2O), typically a 37% aqueous solution[6]
- Sodium Bicarbonate (NaHCO_3) or other suitable base[6]

Procedure:

- Bromination of Nitromethane:
 - Synthesize bromonitromethane by reacting nitromethane with bromine. This step needs to be performed under controlled conditions to avoid side reactions.
- Hydroxymethylation of Bromonitromethane:

- Adjust the pH of an aqueous formaldehyde solution to approximately 6.5 using a sodium bicarbonate solution.[6]
- In a reaction vessel, vigorously stir the formaldehyde solution while adding the previously synthesized bromonitromethane at a rate that allows for its immediate consumption.[6]
- Maintain the pH of the reaction mixture between 6.0 and 6.4 by the controlled addition of a base.[6]
- Once the addition of bromonitromethane is complete, raise the temperature to 45°C and hold for 1 to 1.5 hours with continuous stirring, while maintaining the pH in the desired range.[6]


- Isolation of Crude Product:
 - After the reaction, allow the solution to cool to room temperature. The Bronopol product will precipitate as a crystalline solid.[6]
 - Isolate the solid product by vacuum filtration.[6]

Quantitative Data for Synthesis Methods

Parameter	Hydroxymethylation then Bromination	Bromination then Hydroxymethylation	Reference
Yield	78%	93%	[6] [8]
Purity (Crude)	~80% (before purification)	99.8% (after crystallization)	[3] [6]
Reaction Temp.	Condensation: -10°C to 40°C; Bromination: 5°C to 10°C	45°C	[1] [3] [6] [8]
Reaction Time	Hydroxymethylation: ~1.5h; Bromination: ~0.5h	1-1.5 hours	[6] [8]
Key Reactants	Nitromethane, Formaldehyde, NaOH, Bromine/HBr	Bromonitromethane, Formaldehyde, NaHCO ₃	[1] [3] [6]

Purification of 2-Bromo-2-nitropropane-1,3-diol

Purification of the crude Bronopol is essential to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification are crystallization, solvent extraction, and column chromatography.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of Bronopol.

Purification by Crystallization

Crystallization, often recrystallization, is a common and effective method for purifying solid organic compounds like Bronopol.[\[1\]](#)[\[3\]](#)

Experimental Protocol:

- Solvent Selection: Choose a suitable solvent or solvent system. Ether is mentioned as a solvent for recrystallization.[\[5\]](#) The principle of recrystallization is based on the higher solubility of the compound in a hot solvent and lower solubility upon cooling.[\[3\]](#)
- Dissolution: Dissolve the crude Bronopol product in a minimal amount of the hot solvent to create a saturated solution.
- Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of Bronopol decreases, leading to the formation of crystals.[\[6\]](#)
- Isolation: Collect the purified crystals by filtration, for example, using a vacuum filtration setup.[\[6\]](#)
- Drying: Dry the crystals, often under reduced pressure, to remove any residual solvent.[\[1\]](#)

Purification by Solvent Extraction

Solvent extraction is used to separate Bronopol from water-soluble impurities based on its solubility in organic solvents.[\[3\]](#)

Experimental Protocol:

- After the synthesis reaction, add an organic solvent immiscible with water, such as ether, to the reaction mixture.[\[3\]](#)
- Stir the mixture to allow the Bronopol to dissolve in the organic phase.[\[3\]](#)
- Allow the layers to separate and collect the organic layer containing the dissolved Bronopol.[\[3\]](#)
- Evaporate the organic solvent to obtain the crude product, which can then be further purified by other methods like crystallization or chromatography.[\[3\]](#)

Purification by Column Chromatography

For achieving very high purity, column chromatography can be employed to separate Bronopol from closely related impurities.[\[3\]](#)

Experimental Protocol:

- **Stationary Phase:** Prepare a chromatography column packed with a suitable adsorbent, such as silica gel.[3]
- **Mobile Phase:** Choose an appropriate solvent system for the mobile phase. A mixture of methanol and dichloromethane (e.g., in a 1:20 ratio) has been described.[3]
- **Elution:** Dissolve the crude Bronopol in a small amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.
- **Analysis:** Monitor the collected fractions (e.g., using a chromogenic agent like phosphomolybdic acid to determine the endpoint) to identify those containing the pure Bronopol.[3]
- **Isolation:** Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

Quantitative Data for Purification Methods

Method	Initial Purity	Final Purity	Key Solvents/Materials	Reference
Extraction, Column Chromatography, and Recrystallization	80%	97.8%	Ether, Methanol, Dichloromethane , Silica Gel	[3]
Crystallization	Not specified	99.8%	Not specified	[6]

Quality Control and Analysis

After synthesis and purification, the quality of Bronopol is assessed to ensure it meets the required standards. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical techniques used to determine the purity of Bronopol and to quantify any impurities.[3][6][9]

Conclusion

The synthesis and purification of **2-Bromo-2-nitropropane-1,3-diol** are well-established processes that can be adapted for both laboratory and industrial-scale production. The most prevalent synthesis route involves the hydroxymethylation of nitromethane followed by bromination, offering a reliable method for producing Bronopol. Subsequent purification through a combination of extraction, column chromatography, and recrystallization can yield a final product with high purity, suitable for its intended applications in various sectors. Careful control of reaction conditions such as temperature and pH is crucial for maximizing yield and minimizing the formation of byproducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]
- 2. Bronopol - Wikipedia [en.wikipedia.org]
- 3. How to Improve the Purity of Bronopol - IRO Biocide [irobiocide.com]
- 4. chembk.com [chembk.com]
- 5. The Preparation Method of Bronopol - Nanjing Chemical Material Corp. [njchm.com]
- 6. prepchem.com [prepchem.com]
- 7. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- To cite this document: BenchChem. [2-Bromo-2-nitropropane-1,3-diol synthesis and purification methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585095#2-bromo-2-nitropropane-1-3-diol-synthesis-and-purification-methods>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com